molecular formula C8H13NO3 B3239834 7-Oxa-2-azaspiro[3.5]nonane-5-carboxylic acid CAS No. 1422344-26-0

7-Oxa-2-azaspiro[3.5]nonane-5-carboxylic acid

Cat. No. B3239834
CAS RN: 1422344-26-0
M. Wt: 171.19 g/mol
InChI Key: MNUFQAGNTIWDLR-UHFFFAOYSA-N
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Description

7-Oxa-2-azaspiro[3.5]nonane-5-carboxylic acid is a chemical compound with the molecular formula C7H13NO . It is used in the preparation of benzothienoazepine compounds as respiratory syncytial virus RNA polymerase inhibitors . Spiro forms of oxazines find applications as leuco dyes, frequently displaying chromism - reversibly interchanging between their colorless and colored forms. Spiro compounds are used as photochromic materials .


Synthesis Analysis

The synthesis of 2-oxa-7-azaspiro[3.5]nonane involves the conversion of spirocyclic oxetanes to o-cycloalkylaminoacetanilides. This represents a novel approach to creating tetracyclic systems with potential for diverse biological activities. For instance, Huynh et al. (2017) achieved the synthesis of 2-Oxa-7-azaspiro[4.4]nonane-8,9-diones, a related compound, through a Mn(III)-based reaction.


Molecular Structure Analysis

The molecular structure of 7-Oxa-2-azaspiro[3.5]nonane-5-carboxylic acid is represented by the InChI code: 1S/C7H13NO/c1-3-9-4-2-7(1)5-8-6-7/h8H,1-6H2 . The molecular weight of the compound is 127.19 .


Physical And Chemical Properties Analysis

The physical form of 7-Oxa-2-azaspiro[3.5]nonane-5-carboxylic acid is a solid or liquid . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .

Safety and Hazards

The safety information for 7-Oxa-2-azaspiro[3.5]nonane-5-carboxylic acid indicates that it is classified under GHS05, with the signal word "Danger" . Hazard statements include H314, and precautionary statements include P280, P305+P351+P338, and P310 .

properties

IUPAC Name

7-oxa-2-azaspiro[3.5]nonane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c10-7(11)6-3-12-2-1-8(6)4-9-5-8/h6,9H,1-5H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNUFQAGNTIWDLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C12CNC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701254215
Record name 7-Oxa-2-azaspiro[3.5]nonane-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701254215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Oxa-2-azaspiro[3.5]nonane-5-carboxylic acid

CAS RN

1422344-26-0
Record name 7-Oxa-2-azaspiro[3.5]nonane-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1422344-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Oxa-2-azaspiro[3.5]nonane-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701254215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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